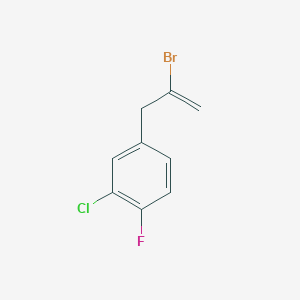

2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene

Description

Chemical Identity and Nomenclature

This compound represents a complex organohalogen compound characterized by its systematic incorporation of three different halogen atoms within a vinyl alkene structure. The compound is officially registered under the Chemical Abstracts Service number 842140-28-7 and possesses the molecular formula C₉H₇BrClF. The molecular weight of this trihalogenated compound has been determined to be 249.51 grams per mole, reflecting the significant contribution of the three halogen substituents to its overall molecular mass.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the longest carbon chain serving as the base propene structure. The systematic name accurately reflects the precise positioning of each halogen substituent: the bromine atom occupies the second position of the propene chain, while the aromatic ring bears chlorine and fluorine atoms at the third and fourth positions respectively. Alternative nomenclature systems have generated several synonymous names for this compound, including 4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene and 4-(2-Bromoprop-2-en-1-yl)-2-chloro-1-fluorobenzene.

The compound's registry information indicates its creation date as July 19, 2005, with the most recent modification occurring on May 24, 2025, suggesting ongoing research interest and potential applications. The Molecular Design Limited number MFCD06201199 provides additional identification for chemical database systems. The compound's International Chemical Identifier key AZTIRPDPMYMQNM-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications.

Table 1: Chemical Identity Parameters for this compound

Historical Context in Organohalogen Research

The development and characterization of this compound occurs within the broader historical context of organohalogen compound research, which has evolved significantly over the past several decades. Organohalogen compounds represent one of the most extensively studied classes of organic molecules, with more than 4000 naturally occurring organohalogen compounds having been identified in scientific literature. The historical progression of organohalogen research has revealed that approximately 30,000 individual organohalogen compounds are currently registered for production and use in global markets.

The scientific investigation of organohalogen compounds gained momentum during the mid-1990s and early 2000s, when researchers began conducting comprehensive organohalogen mass balance experiments using instrumental neutron activation analysis. These pioneering studies focused primarily on legacy pollutants including polychlorinated biphenyls, dichlorodiphenyl trichloroethanes, and polybrominated diphenyl ethers across diverse environmental matrices. The evolution of analytical methodologies has enabled researchers to identify and quantify increasingly complex organohalogen structures, leading to the discovery of compounds such as this compound.

Research conducted during the 1970s by American chemists Frederick Sherwood Rowland and Mario Molina, along with Dutch chemist Paul Crutzen, established fundamental understanding of organohalogen behavior in atmospheric systems. Their groundbreaking work demonstrated that natural biological processes produce significant quantities of simple organohalogen compounds, with estimates indicating that chloromethane production from marine algae and kelp exceeds five million tons annually. This research foundation provided crucial insights into the environmental significance of halogenated organic compounds and established the scientific framework for understanding more complex structures like trihalogenated vinyl compounds.

The contemporary period of organohalogen research has witnessed increased attention to synthetic halogenated compounds that incorporate multiple halogen atoms within single molecular frameworks. Current research indicates that compounds containing both persistent and bioaccumulative properties include approximately 52% halogenated substances among the 3421 chemicals identified through computational screening of European and North American chemical inventories. This statistical analysis underscores the importance of compounds such as this compound in understanding the broader landscape of anthropogenic organohalogen contamination.

Position Within Halogenated Alkenes Taxonomy

This compound occupies a distinctive position within the taxonomic classification of halogenated alkenes, specifically belonging to the vinyl halide subclass of organohalogen compounds. Vinyl halides are defined as compounds containing the fundamental structure CH₂=CHX, where X represents a halogen atom, although the term vinyl is frequently applied to describe any alkenyl group. The taxonomic classification of this compound extends beyond simple vinyl halides due to its incorporation of multiple halogen substituents and aromatic ring system.

The compound falls within the broader category of alkenyl halides with the formula RCH=CHX, which are commonly designated as vinyl halides in chemical literature. However, its structural complexity places it in a specialized subcategory of polyhalogenated vinyl compounds that exhibit enhanced chemical stability and distinct reactivity patterns compared to monohalogenated analogs. The presence of three different halogen atoms—bromine, chlorine, and fluorine—creates a unique electronic environment that influences both its chemical behavior and potential applications.

Within the classification system based on halogen positioning, this compound represents a vinylic halide where the bromine atom is directly bonded to an sp² hybridized carbon atom of the carbon-carbon double bond. The aromatic chlorine and fluorine substituents provide additional classification as aryl halides, where halogens are directly bonded to sp² hybridized carbons of the benzene ring system. This dual classification reflects the compound's hybrid nature, incorporating both vinyl and aryl halogen functionalities within a single molecular structure.

Table 2: Taxonomic Classification of this compound

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary Class | Organohalogen Compound | Contains carbon-halogen bonds |

| Secondary Class | Halogenated Alkene | Contains C=C double bond with halogen substituents |

| Tertiary Class | Vinyl Halide | Halogen bonded to sp² carbon of alkene |

| Quaternary Class | Polyhalogenated Vinyl Compound | Multiple halogen atoms present |

| Specialized Category | Trihalogenated Aryl-Vinyl System | Three halogens with aromatic substitution |

The taxonomic position of this compound within halogenated alkenes is further distinguished by its predicted physical properties, including a boiling point of 264.9±35.0°C and a density of 1.530±0.06 g/cm³. These properties reflect the significant influence of multiple halogen substituents on intermolecular forces and molecular packing arrangements. The compound's classification as a trihalogenated system places it among a relatively specialized group of organohalogen compounds that exhibit unique synthetic utility and environmental behavior patterns compared to their monohalogenated or dihalogenated counterparts.

Research indicates that compounds within this taxonomic category demonstrate enhanced stability due to the strength of carbon-halogen bonds, which contributes to their environmental persistence and potential bioaccumulation characteristics. The classification of this compound within polyhalogenated vinyl compounds reflects its position among contemporary organohalogen substances that require specialized analytical methodologies for detection and quantification in environmental and industrial applications.

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-9(12)8(11)5-7/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTIRPDPMYMQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C=C1)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373608 | |

| Record name | 4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-28-7 | |

| Record name | 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Substituted Propenes

Starting Material: 3-(3-chloro-4-fluorophenyl)-1-propene or analogous allylic compounds.

Reagents: Bromine (Br2) or bromine sources such as N-bromosuccinimide (NBS).

Solvents: Inert solvents like dichloromethane, chloroform, or carbon tetrachloride are preferred to minimize side reactions.

Conditions: Low temperatures (0°C to room temperature) and controlled addition rates to prevent over-bromination.

Mechanism: Electrophilic addition of bromine to the double bond followed by allylic bromination, often radical-initiated when using NBS.

Outcome: Formation of 2-bromo-3-(3-chloro-4-fluorophenyl)-1-propene with moderate to good yields (typically 65–75%).

Cross-Coupling and Substitution Approaches

Cross-Coupling: Palladium-catalyzed coupling of 2-bromoallyl intermediates with substituted aryl halides can be employed to install the 3-chloro-4-fluorophenyl group.

Substitution Reactions: Hydroxyl or alkoxy groups can be introduced and subsequently converted to bromides via substitution with HBr or other brominating agents.

Catalysts: Pd(PPh3)4 or Cu-based catalysts are common, with reaction temperatures around 80°C.

Yields: Cross-coupling methods can achieve yields of 70–80%, but catalyst cost and sensitivity are considerations.

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Halogenation | NBS, AIBN, CCl4, 60°C | 65–75 | Over-bromination, side products |

| Substitution | KOH, ethanol, reflux | 50–60 | Competing elimination reactions |

| Cross-coupling | Pd(PPh3)4, DMF, 80°C | 70–80 | Catalyst cost, sensitivity |

Solvent Effects: Polar solvents like DMF favor cross-coupling, while non-polar solvents like carbon tetrachloride are better for halogenation.

Temperature Control: Lower temperatures reduce side reactions and improve selectivity.

Stoichiometry: Using slight excess of bromine or NBS helps drive the reaction to completion but must be balanced to avoid polybromination.

The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring influences the electronic density, stabilizing intermediates and directing regioselectivity.

Bromine at the allylic position stabilizes transition states via hyperconjugation, favoring selective bromination at C2.

Radical initiators (e.g., AIBN) facilitate allylic bromination by generating bromine radicals.

Halogenation of allene with bromine and chlorine in inert solvents (carbon tetrachloride, chloroform) at low temperatures yields related bromo-chloro propenes, indicating the importance of solvent and temperature in controlling product distribution.

Use of glacial acetic acid as solvent can lead to acetoxy-substituted by-products, showing solvent nucleophilicity impacts product outcome.

Increasing the molar ratio of allene to bromine suppresses over-halogenation, a principle applicable to substituted propenes.

The preparation of this compound is primarily achieved through controlled halogenation of substituted propenes using bromine or NBS in inert solvents at low temperatures. Cross-coupling methods provide alternative routes with higher yields but require expensive catalysts. Optimization of reaction conditions—solvent choice, temperature, reagent stoichiometry, and catalyst presence—is critical to maximize yield and selectivity while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium hydroxide or potassium tert-butoxide.

Addition Reactions: Often performed in non-polar solvents like dichloromethane or chloroform, using reagents like bromine or hydrogen chloride.

Oxidation Reactions: Conducted using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate in aqueous or organic solvents.

Major Products Formed

Substitution Reactions: Formation of 3-(3-chloro-4-fluorophenyl)-1-propene derivatives with various functional groups.

Addition Reactions: Formation of 2,3-dihalopropane derivatives or halohydrins.

Oxidation Reactions: Formation of epoxides or diols.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene typically involves the bromination of a suitable precursor under controlled conditions, often utilizing solvents like dichloromethane or chloroform to prevent side reactions. Industrial production may leverage continuous flow reactors for enhanced efficiency and yield.

Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly in:

- Pharmaceutical Development : Used in the synthesis of drug candidates due to its ability to modify biological activity through structural changes.

- Agrochemicals : Acts as an intermediate in the production of pesticides and herbicides.

Biology

The halogenated structure enhances its potential applications in biological research:

- Enzyme Inhibition : The compound can interact with enzymes, forming covalent bonds with nucleophilic sites, which may inhibit enzyme activity crucial for metabolic pathways.

- Receptor Binding Studies : Its halogen substitutions can improve binding affinity towards specific receptors, influencing cellular signaling pathways.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promising results, indicating potential therapeutic applications.

Enzyme Interaction Studies

A study demonstrated that this compound inhibits specific enzymes involved in metabolic processes, suggesting a potential use in treating metabolic disorders.

Antimicrobial Efficacy

Research has indicated significant antimicrobial activity against MRSA, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Cancer Cell Line Studies

Investigations into the compound's effects on various cancer cell lines revealed promising anticancer properties, warranting further exploration into its mechanisms and efficacy.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene involves its reactivity with various nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences and electronic effects among analogs:

| Compound Name | Substituents on Aryl Group | Functional Group | Electronic Effects |

|---|---|---|---|

| 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene | 3-Cl, 4-F | Propenyl bromide | Strong electron-withdrawing (meta-directing) |

| 3-Bromo-1-phenylpropene (CAS 4392-24-9) | Phenyl (no substituents) | Propenyl bromide | Neutral aromatic ring (ortho/para-directing) |

| 2-Bromo-3-(4-methoxyphenyl)-1-propene | 4-OCH3 | Propenyl bromide | Electron-donating (para-directing) |

| 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene | 4-SCH2CH3 | Propenyl bromide | Strong electron-donating (activating) |

| 2-Bromo-1-(3-chlorophenyl)propan-1-one | 3-Cl | Ketone | Electron-withdrawing (meta-directing) |

Key Observations :

- The target compound’s 3-chloro-4-fluorophenyl group enhances electrophilic substitution resistance compared to unsubstituted phenyl analogs (e.g., 3-Bromo-1-phenylpropene) .

- Methoxy and ethylthio substituents (electron-donating) increase electron density at the aryl ring, favoring nucleophilic attack, whereas chloro/fluoro groups reduce reactivity in such pathways .

Biological Activity

2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene is a halogenated organic compound notable for its complex structure and potential biological activity. Its molecular formula is with a molecular weight of approximately 249.51 g/mol. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The halogen substituents can influence the compound's binding affinity and specificity, leading to either inhibition or activation of specific biological pathways. This compound has been explored for its potential applications in drug development, particularly in the context of enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that halogenated compounds like this compound exhibit significant biological activities, including:

- Antibacterial Properties : Studies have shown that halogenated alkenes can inhibit the growth of various bacteria. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative strains .

- Antifungal Activity : Similar compounds have also shown antifungal properties, indicating potential applications in treating fungal infections .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts.

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial properties of halogenated derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogens was identified as a key factor enhancing bioactivity .

- Inhibition Studies : Another investigation into enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a pharmacophore in drug design.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | MIC Values (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 4.69 - 156.47 | Effective against multiple strains |

| Similar Halogenated Compound | Antifungal | 16.69 - 78.23 | Active against Candida albicans |

| Other Derivatives | Enzyme Inhibition | - | Specific targets identified |

Table 2: Structural Characteristics

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| This compound | C9H7BrClF | 249.51 | Contains multiple halogens enhancing reactivity |

| Related Compound A | C8H6BrClF | 234.51 | Similar structure with different substitution pattern |

| Related Compound B | C9H8ClF2 | 220.51 | Fluorine-rich structure affecting lipophilicity |

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene?

The compound can be synthesized via a Wittig reaction between 3-chloro-4-fluorobenzaldehyde and allyl bromide under alkaline conditions. The reaction proceeds through the formation of a ylide intermediate, which reacts with the aldehyde to yield the alkene product. Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization using ethanol or dichloromethane-hexane mixtures to achieve >95% purity . Optimization of reaction parameters (e.g., temperature, base strength) is critical to minimize byproducts like β-hydride elimination derivatives.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- ¹H/¹³C NMR : The vinylic protons (δ 5.2–6.1 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm the alkene and substituted phenyl groups. The bromo and chloro substituents deshield adjacent carbons in ¹³C NMR.

- IR : Peaks at ~1600 cm⁻¹ (C=C stretching) and 750–800 cm⁻¹ (C-Br/C-Cl bending) validate the functional groups.

- HRMS : The molecular ion peak ([M+H]⁺) at m/z 262.93 (calculated for C₉H₆BrClF) confirms the molecular formula. Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .

Q. What purification methods are effective post-synthesis?

Column chromatography (silica gel, gradient elution with non-polar to polar solvents) is preferred for isolating the target compound from unreacted precursors or elimination byproducts. Recrystallization in ethanol at low temperatures (0–5°C) enhances crystalline purity. For trace halogenated impurities, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. What are the mechanistic pathways for substitution reactions involving the bromo and chloro groups?

The bromo group undergoes nucleophilic substitution (SN₂) with amines or alkoxides due to its higher polarizability compared to chloro. For example, reaction with sodium methoxide replaces Br with OMe at 60°C in DMF. In contrast, the chloro group participates in radical-mediated reactions under UV light, enabling aryl coupling or cross-coupling (e.g., Suzuki-Miyaura) when paired with Pd catalysts. Mechanistic studies using DFT calculations (B3LYP/6-31G*) reveal transition-state energetics for these pathways .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) provides bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.73 Å) and dihedral angles between the phenyl and propene moieties. ORTEP-3 visualization software highlights steric effects from the 3-chloro-4-fluoro substituents, which distort the phenyl ring by 8–12° from planarity .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing 3-chloro-4-fluorophenyl group activates the alkene toward electrophilic addition but deactivates the aromatic ring toward electrophilic substitution. In Pd-catalyzed couplings, the bromo group acts as a better leaving group than chloro, with turnover frequencies (TOFs) 3× higher in Heck reactions. Hammett substituent constants (σₚ = +0.23 for Cl, +0.34 for F) correlate with reaction rates in kinetic studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields from different synthetic protocols?

Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., 1 mol% vs. 5 mol% Pd). For example, Wittig reaction yields vary from 65% (THF, room temperature) to 85% (DMF, 50°C) due to ylide stability. To resolve contradictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.